![molecular formula C21H23N3 B12898875 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine CAS No. 832101-97-0](/img/structure/B12898875.png)
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine is a complex organic compound that features a quinoline ring system substituted with a phenylpiperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Typically involves hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.
科学研究应用
2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific biological context, but it often involves binding to active sites and altering the function of the target molecules .
相似化合物的比较
Similar Compounds
- 2-(4-Phenylpiperidin-1-yl)ethanamine
- 2-(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one
- 2-(4-Phenylpiperidin-1-yl)methyl]-1-benzothiophen-5-amine
Uniqueness
What sets 2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine apart is its unique combination of the quinoline and phenylpiperidine structures, which may confer distinct pharmacological properties not seen in other similar compounds .
属性
CAS 编号 |
832101-97-0 |
|---|---|
分子式 |
C21H23N3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-[(4-phenylpiperidin-1-yl)methyl]quinolin-6-amine |
InChI |
InChI=1S/C21H23N3/c22-19-7-9-21-18(14-19)6-8-20(23-21)15-24-12-10-17(11-13-24)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15,22H2 |
InChI 键 |
FKDWIFDBEKDYPT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
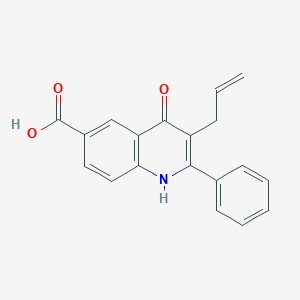
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
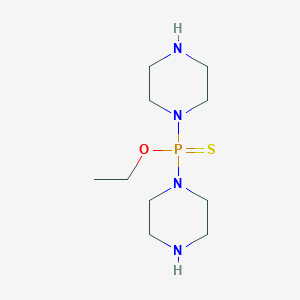
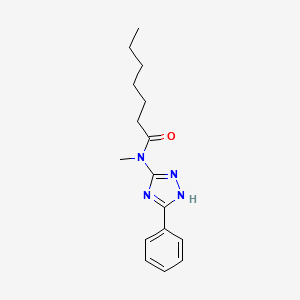
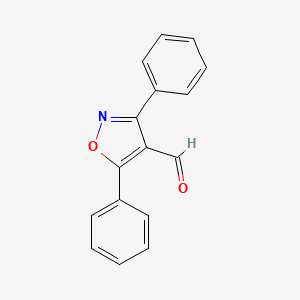
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)

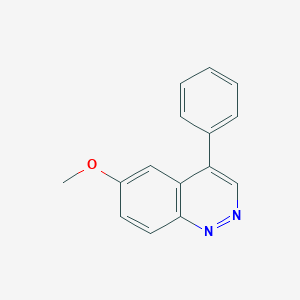
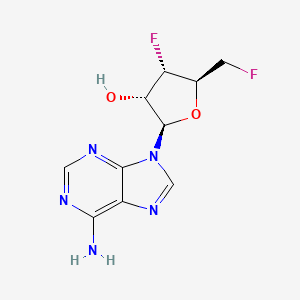


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)
